Cas no 1215667-23-4 (1,3-Thiazol-5-ylmethylamine hydrobromide)

1,3-Thiazol-5-ylmethylamine hydrobromide 化学的及び物理的性質
名前と識別子
-
- 1,3-THIAZOL-5-YLMETHYLAMINE HYDROBROMIDE
- Thiazol-5-ylmethanamine hydrobromide
- 1,3-thiazol-5-ylmethanamine;hydrobromide
- 1,3-Thiazol-5-ylmethylamine hydrobromide
-
- インチ: 1S/C4H6N2S.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H
- InChIKey: KCRWSAWDSHBBCF-UHFFFAOYSA-N
- ほほえんだ: Br.S1C=NC=C1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- トポロジー分子極性表面積: 67.2
1,3-Thiazol-5-ylmethylamine hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T013590-50mg |
1,3-Thiazol-5-ylmethylamine Hydrobromide |
1215667-23-4 | 50mg |
$ 155.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525935-250mg |
Thiazol-5-ylmethanamine hydrobromide |
1215667-23-4 | 98% | 250mg |
¥1555.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525935-1g |
Thiazol-5-ylmethanamine hydrobromide |
1215667-23-4 | 98% | 1g |
¥4524.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525935-10g |
Thiazol-5-ylmethanamine hydrobromide |
1215667-23-4 | 98% | 10g |
¥21372.00 | 2024-08-09 | |
TRC | T013590-100mg |
1,3-Thiazol-5-ylmethylamine Hydrobromide |
1215667-23-4 | 100mg |
$ 255.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525935-5g |
Thiazol-5-ylmethanamine hydrobromide |
1215667-23-4 | 98% | 5g |
¥14568.00 | 2024-08-09 |
1,3-Thiazol-5-ylmethylamine hydrobromide 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
9. Book reviews
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
1,3-Thiazol-5-ylmethylamine hydrobromideに関する追加情報
Recent Advances in the Study of 1,3-Thiazol-5-ylmethylamine Hydrobromide (CAS: 1215667-23-4)
1,3-Thiazol-5-ylmethylamine hydrobromide (CAS: 1215667-23-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its thiazole core and hydrobromide salt form, has emerged as a promising scaffold for drug development due to its versatile pharmacological properties. Recent studies have explored its potential applications in targeting various biological pathways, including enzyme inhibition and receptor modulation, making it a focal point for innovative therapeutic strategies.
Recent research has highlighted the synthetic pathways and optimization strategies for 1,3-Thiazol-5-ylmethylamine hydrobromide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthesis route with improved yield and purity, leveraging modern catalytic methods and green chemistry principles. The study emphasized the compound's stability under physiological conditions, which is critical for its pharmacokinetic profile. Additionally, computational modeling has been employed to predict its binding affinity with target proteins, providing insights into its mechanism of action.
In the context of biological activity, 1,3-Thiazol-5-ylmethylamine hydrobromide has shown notable efficacy in preclinical models of inflammatory diseases. A recent in vitro study revealed its potent inhibitory effects on key inflammatory mediators such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). These findings suggest its potential as a lead compound for developing anti-inflammatory agents. Furthermore, its low cytotoxicity profile in human cell lines enhances its attractiveness for further drug development.
The compound's application extends to neurological disorders, where it has been investigated for its neuroprotective properties. A 2024 study in ACS Chemical Neuroscience reported that 1,3-Thiazol-5-ylmethylamine hydrobromide exhibits significant activity in mitigating oxidative stress in neuronal cells, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's. The study utilized advanced imaging techniques to validate its ability to cross the blood-brain barrier, a critical attribute for central nervous system (CNS) therapeutics.
Despite these promising findings, challenges remain in the clinical translation of 1,3-Thiazol-5-ylmethylamine hydrobromide. Issues such as scalability of synthesis, long-term toxicity, and formulation stability need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials. Ongoing studies are also exploring its potential in combination therapies, particularly in oncology, where its synergistic effects with existing drugs are being evaluated.
In conclusion, 1,3-Thiazol-5-ylmethylamine hydrobromide (CAS: 1215667-23-4) represents a versatile and promising candidate in pharmaceutical research. Its diverse biological activities and favorable physicochemical properties underscore its potential across multiple therapeutic areas. Continued research and development efforts will be crucial to fully realize its clinical applications and contribute to the advancement of chemical biology and medicine.
1215667-23-4 (1,3-Thiazol-5-ylmethylamine hydrobromide) 関連製品
- 2137838-97-0((5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine)
- 858761-13-4(propan-2-yl 2-{(2Z)-2-(3-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 896324-06-4(N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide)
- 128800-36-2(Methyl 2-chloro-4,6-difluorobenzoate)
- 2248338-11-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate)
- 72816-88-7(6-Amino-1-benzyl-5-methylaminouracil)
- 1207049-50-0(methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate)
- 1446487-82-6(2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester)
- 1909324-66-8(1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)
- 52578-37-7(ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate)



